N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide
Description
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide (Molecular Formula: C₁₈H₁₃FN₂OS; Molecular Weight: 324.37 g/mol) is a bicyclic heteroaromatic compound featuring a partially saturated naphthothiazole core linked to a 3-fluorobenzamide substituent . The 3-fluoro group on the benzamide moiety introduces electron-withdrawing effects, which may modulate solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-7,10H,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQMVCIADFLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide typically involves the following steps:
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Formation of the Naphthothiazole Core: : The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. This reaction often requires a catalyst such as phosphorus pentasulfide (P2S5) and is conducted under reflux conditions.
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Introduction of the Fluorobenzamide Group: : The fluorobenzamide group is introduced via an amide coupling reaction. This step involves reacting the naphthothiazole intermediate with 3-fluorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of specialty chemicals or advanced polymers is also of interest.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzamide moiety could facilitate binding to active sites or allosteric sites, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide can be contextualized against three closely related analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Core Saturation vs. Aromaticity :
- The dihydro-naphthothiazole core in the target compound reduces aromaticity compared to the fully unsaturated naphtho[1,2-d]thiazole in CAS 6217-20-5 . This partial saturation may improve solubility and alter binding kinetics in hydrophobic pockets.
The 2-chlorophenyl group in Y032-1685 introduces steric bulk and lipophilicity, which may hinder membrane permeability relative to the smaller fluorine substituent .
Molecular Weight and Drug-Likeness :
- The target compound (324.37 g/mol) falls within the acceptable range for drug-like molecules (<500 g/mol), while CAS 557782-81-7 (380.46 g/mol) approaches the upper limit, which may impact bioavailability .
Research Implications
- Biological Activity : The fluorine atom in the target compound may improve binding to targets requiring electronegative interactions (e.g., kinase ATP pockets), whereas methoxy groups in analogs like CAS 6217-20-5 could favor interactions with polar residues .
- Synthetic Accessibility: Limited availability (5 mg) of the target compound suggests challenges in synthesis or purification compared to Y032-1685 (14 mg), which may have optimized protocols.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.31 g/mol. The compound features a naphtho-thiazole core structure that is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Cell Line Studies : Compounds derived from thiazole and naphthalene have shown promising results against various cancer cell lines. A study tested derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that certain derivatives effectively inhibited cell proliferation in both 2D and 3D cultures .
- Mechanism of Action : The antitumor activity is often associated with the ability of these compounds to bind to DNA, particularly within the minor groove. This binding can disrupt cellular processes leading to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Testing Against Pathogens : In vitro studies have evaluated the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Eukaryotic Model Testing : Additionally, the compound was tested against Saccharomyces cerevisiae, revealing its potential as an antifungal agent as well .
Case Studies and Research Findings
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antitumor | Significant inhibition of cell proliferation in lung cancer cell lines. | |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the aromatic rings:
- Fluorine Substitution : The presence of fluorine atoms has been shown to enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against tumors and pathogens .
- Amide Linkage : The amide functional group contributes to the compound's ability to interact with biological targets effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
